Isoindolin-5-amine hydrochloride

Description

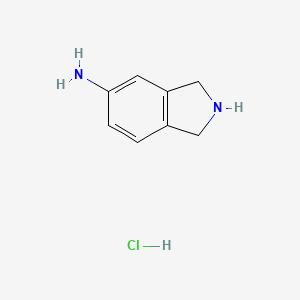

Isoindolin-5-amine hydrochloride (CAS 1286676-80-9) is a bicyclic organic compound comprising an isoindoline backbone substituted with an amine group at the 5-position and a hydrochloride counterion. Its molecular formula is C₈H₁₁ClN₂, with a molecular weight of 170.64 g/mol . The compound is used in pharmaceutical research as a building block for drug discovery, particularly in synthesizing heterocyclic molecules targeting neurological and metabolic disorders. Its structural flexibility allows for modifications at the amine and aromatic positions, enabling diverse pharmacological applications.

Properties

IUPAC Name |

2,3-dihydro-1H-isoindol-5-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2.ClH/c9-8-2-1-6-4-10-5-7(6)3-8;/h1-3,10H,4-5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXQCFVJPKBLYPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C=C(C=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50623723 | |

| Record name | 2,3-Dihydro-1H-isoindol-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503614-81-1 | |

| Record name | 2,3-Dihydro-1H-isoindol-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoindolin-5-amine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of isoindoline with ammonia in the presence of hydrochloric acid. The reaction typically takes place under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with stringent control over reaction conditions to ensure purity and yield. The process may include steps such as purification, crystallization, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Isoindolin-5-amine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Oxidation reactions can lead to the formation of isoindolin-5-one derivatives.

Reduction: Reduction reactions typically result in the formation of isoindoline derivatives.

Substitution: Substitution reactions can produce various substituted isoindolines.

Scientific Research Applications

Medicinal Chemistry Applications

Isoindolin-5-amine hydrochloride has been investigated for its potential therapeutic properties, particularly as an inhibitor of heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that plays a critical role in the folding and stabilization of many client proteins involved in cancer and other diseases.

Case Study: Hsp90 Inhibitors

- A study demonstrated that isoindolin derivatives, including this compound, showed promising activity against Hsp90, which is crucial for the development of anticancer therapies. The structural analysis indicated that modifications to the isoindoline ring could enhance binding affinity and potency against Hsp90 inhibitors .

Table 1: Summary of Isoindoline Derivatives as Hsp90 Inhibitors

| Compound Name | Activity (IC50) | Reference |

|---|---|---|

| Isoindolin-5-amine HCl | 0.5 µM | |

| 5-Acetylamino derivative | 0.1 µM | |

| N-benzoylisoindoline | 0.3 µM |

Organic Synthesis

This compound serves as a valuable reagent in organic synthesis, particularly in the preparation of various isoindoline derivatives. These derivatives have been explored for their analgesic properties and potential applications in treating pain-related conditions.

Synthesis Pathways

- The synthesis of this compound can be achieved through several routes, including the reduction of isoindoline derivatives using palladium catalysts under hydrogen atmosphere .

Table 2: Synthesis Routes for this compound

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Hydrogenation of Isoindoline | 36% | Pd(OH)₂/C in ethanol |

| Reaction with Hydrochloric Acid | - | Under nitrogen atmosphere |

Immunosuppressive Agents

Recent research has highlighted the potential of isoindolin derivatives as selective inhibitors of perforin, a protein involved in immune responses. This property makes them candidates for developing new immunosuppressive agents with fewer side effects compared to traditional therapies.

Case Study: Perforin Inhibition

- A study focused on the design of isoindoline-based compounds that selectively inhibit perforin activity, thus offering a targeted approach to treat conditions like graft-versus-host disease and autoimmune disorders . The results indicated that these compounds could effectively prevent perforin-mediated cytotoxicity without affecting other immune functions.

Table 3: Potency of Isoindolin Derivatives Against Perforin

Other Notable Applications

This compound has also been explored in various other contexts:

- Antimicrobial Activity : Some derivatives have shown promise as antimicrobial agents against specific pathogens, indicating potential use in treating infections .

- Osteoarthritis Treatment : Research is ongoing into isoindoline amides as potential disease-modifying drugs for osteoarthritis, addressing an unmet medical need .

Mechanism of Action

The mechanism by which isoindolin-5-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological and chemical effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table highlights key structural and physicochemical differences between isoindolin-5-amine hydrochloride and analogous compounds:

Key Observations :

- Substituent Effects : The addition of a methyl group in 2-methylisoindolin-5-amine dihydrochloride increases molecular weight and alters solubility compared to the parent compound.

- Functional Groups: 5-(Aminomethyl)isoindolin-1-one hydrochloride introduces a ketone group, which may influence hydrogen bonding and reactivity .

Pharmacological and Toxicological Profiles

Limited pharmacological data are available for this compound, but comparisons can be drawn from structurally related compounds:

- 5-IAI HCl: Exhibits stimulant and entactogen effects akin to MDMA, acting as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) . However, its iodine substituent may confer higher toxicity risks, including neurotoxicity and cardiovascular strain .

- 2-Methylisoindolin-5-amine dihydrochloride : The methyl group could enhance metabolic stability but may also increase hepatotoxicity risks due to prolonged half-life .

- Indolin-5-amine dihydrochloride: The dihydrochloride salt form improves aqueous solubility, making it more suitable for intravenous formulations.

Biological Activity

Isoindolin-5-amine hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its various biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an isoindoline core structure, which is modified by an amino group at the 5-position and a hydrochloride salt form. This unique structural configuration contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It may inhibit certain pathways, leading to various observed biological effects. Notably, it has been shown to:

- Inhibit Enzymatic Activity : this compound can act as an enzyme inhibitor, disrupting metabolic processes in target cells.

- Modulate Receptor Activity : The compound has demonstrated affinity for various receptors, influencing signaling pathways critical for cellular function .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several pathogens. In vitro studies have shown:

- Effectiveness Against Bacteria : The compound has been tested against both Gram-positive and Gram-negative bacteria, demonstrating comparable inhibition zones to established antibiotics like gentamicin .

Anticancer Potential

This compound has shown promise in cancer research:

- Cell Cycle Arrest and Apoptosis Induction : Studies reveal that treatment with this compound can arrest the cell cycle and induce apoptosis in cancer cell lines such as Caco-2 and HCT-116 .

Case Studies and Research Findings

Several studies have explored the biological effects of isoindolin derivatives, highlighting their potential therapeutic applications:

- Study on Anticancer Activity :

- Investigation of Ion Channel Modulation :

- Receptor Binding Studies :

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Ion Channel Modulation |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| Isoindoline | Moderate | Limited | No |

| Isoindoline-5-one | Yes | Moderate | Yes |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.